molecular formula C20H14ClF3N4 B11338488 3-(2-chlorophenyl)-5-methyl-N-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

3-(2-chlorophenyl)-5-methyl-N-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11338488
M. Wt: 402.8 g/mol
InChI Key: YJWXLIUUXGEDMR-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-methyl-N-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its diverse biological activities and potential applications in medicinal chemistry. The compound’s structure features a pyrazolo[1,5-a]pyrimidine core with various substituents, including a chlorophenyl group, a methyl group, a phenyl group, and a trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-methyl-N-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters, followed by further functionalization to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-5-methyl-N-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

3-(2-chlorophenyl)-5-methyl-N-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or antagonist, blocking the activity of specific proteins and disrupting cellular processes. For example, it may inhibit estrogen receptor β (ERβ), leading to altered gene expression and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-chlorophenyl)-5-methyl-N-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development .

Properties

Molecular Formula

C20H14ClF3N4

Molecular Weight

402.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C20H14ClF3N4/c1-12-11-16(26-13-7-3-2-4-8-13)28-19(25-12)17(18(27-28)20(22,23)24)14-9-5-6-10-15(14)21/h2-11,26H,1H3

InChI Key

YJWXLIUUXGEDMR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC=CC=C3)C(F)(F)F)C4=CC=CC=C4Cl

Origin of Product

United States

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